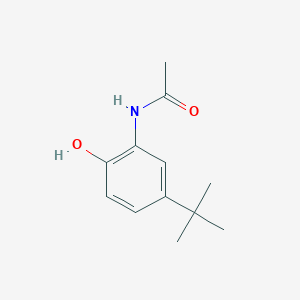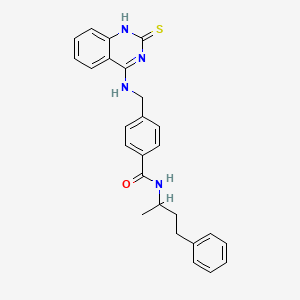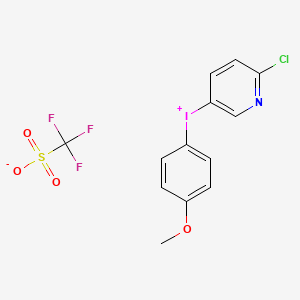![molecular formula C19H22N2OS2 B14125232 (3r,5r,7r)-N-(6-(methylthio)benzo[d]thiazol-2-yl)adamantane-1-carboxamide CAS No. 1170960-13-0](/img/structure/B14125232.png)
(3r,5r,7r)-N-(6-(methylthio)benzo[d]thiazol-2-yl)adamantane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3r,5r,7r)-N-(6-(methylthio)benzo[d]thiazol-2-yl)adamantane-1-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3r,5r,7r)-N-(6-(methylthio)benzo[d]thiazol-2-yl)adamantane-1-carboxamide typically involves multiple steps, starting with the preparation of the adamantane core and the benzo[d]thiazole moiety separately. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include various amines, thiols, and carboxylic acids, often under catalytic conditions to enhance the reaction efficiency.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to scale up the production while maintaining consistency in the product quality.
Análisis De Reacciones Químicas
Types of Reactions
(3r,5r,7r)-N-(6-(methylthio)benzo[d]thiazol-2-yl)adamantane-1-carboxamide can undergo various chemical reactions, including:
Reduction: This involves the addition of hydrogen or removal of oxygen, commonly using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines. Substitution reactions can result in a variety of functionalized derivatives of the original compound.
Aplicaciones Científicas De Investigación
(3r,5r,7r)-N-(6-(methylthio)benzo[d]thiazol-2-yl)adamantane-1-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a catalyst in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an inhibitor of specific enzymes or receptors.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds.
Mecanismo De Acción
The mechanism of action of (3r,5r,7r)-N-(6-(methylthio)benzo[d]thiazol-2-yl)adamantane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The pathways involved often include signal transduction mechanisms and metabolic processes that are crucial for the compound’s biological activity.
Comparación Con Compuestos Similares
Similar Compounds
(3r,5r,7r)-N-(6-(methylthio)benzo[d]thiazol-2-yl)adamantane-1-carboxamide: shares structural similarities with other adamantane derivatives and benzo[d]thiazole compounds.
Adamantane derivatives: These compounds are known for their stability and unique three-dimensional structure, which makes them useful in various applications, including pharmaceuticals and materials science.
Benzo[d]thiazole compounds: These are studied for their diverse biological activities, including antimicrobial and anticancer properties.
Uniqueness
The uniqueness of this compound lies in its combined structural features, which confer specific chemical and biological properties that are not observed in other similar compounds
Propiedades
Número CAS |
1170960-13-0 |
|---|---|
Fórmula molecular |
C19H22N2OS2 |
Peso molecular |
358.5 g/mol |
Nombre IUPAC |
N-(6-methylsulfanyl-1,3-benzothiazol-2-yl)adamantane-1-carboxamide |
InChI |
InChI=1S/C19H22N2OS2/c1-23-14-2-3-15-16(7-14)24-18(20-15)21-17(22)19-8-11-4-12(9-19)6-13(5-11)10-19/h2-3,7,11-13H,4-6,8-10H2,1H3,(H,20,21,22) |
Clave InChI |
WZGLWUUWTKKAME-UHFFFAOYSA-N |
SMILES canónico |
CSC1=CC2=C(C=C1)N=C(S2)NC(=O)C34CC5CC(C3)CC(C5)C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-(3-methoxyphenyl)-2-(3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14125173.png)

![3-benzyl-1,7-dimethyl-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14125196.png)

![6-Hydroxy-2-[(1-methylindol-3-yl)methylidene]-1-benzofuran-3-one](/img/structure/B14125220.png)
![2-[2-[2-[Bis(carboxylatomethyl)amino]ethyl-(2-oxoethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;hydron](/img/structure/B14125227.png)

![N-(4-acetylphenyl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14125237.png)


![N-cyclohexyl-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14125242.png)
